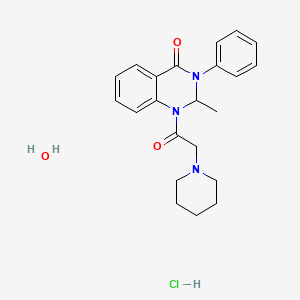
2,3-Dihydro-2-methyl-3-phenyl-1-(piperidinoacetyl)-4(1H)-quinazolinone HCl hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydro-2-methyl-3-phenyl-1-(piperidinoacetyl)-4(1H)-quinazolinone HCl hydrate is a complex organic compound that belongs to the quinazolinone class. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-2-methyl-3-phenyl-1-(piperidinoacetyl)-4(1H)-quinazolinone HCl hydrate typically involves multi-step organic reactions. The process may start with the formation of the quinazolinone core, followed by the introduction of the piperidinoacetyl group and subsequent modifications to achieve the final product. Common reagents and conditions include:
Starting Materials: Anthranilic acid derivatives, phenylacetyl chloride, piperidine.
Reaction Conditions: Acidic or basic catalysts, controlled temperatures, and specific solvents.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and recrystallization are often employed to obtain the hydrate form.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dihydro-2-methyl-3-phenyl-1-(piperidinoacetyl)-4(1H)-quinazolinone HCl hydrate can undergo various chemical reactions, including:
Oxidation: Conversion to quinazolinone derivatives.
Reduction: Formation of dihydroquinazolinone analogs.
Substitution: Introduction of different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different substituents.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydro-2-methyl-3-phenyl-1-(piperidinoacetyl)-4(1H)-quinazolinone HCl hydrate has been studied for various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its interactions with biological targets.
Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: Use in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 2,3-Dihydro-2-methyl-3-phenyl-1-(piperidinoacetyl)-4(1H)-quinazolinone HCl hydrate involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: Signal transduction pathways, metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazolinone Derivatives: Compounds with similar core structures but different substituents.
Piperidinoacetyl Compounds: Molecules containing the piperidinoacetyl group.
Uniqueness
2,3-Dihydro-2-methyl-3-phenyl-1-(piperidinoacetyl)-4(1H)-quinazolinone HCl hydrate is unique due to its specific combination of functional groups and its potential biological activities.
Eigenschaften
CAS-Nummer |
16711-39-0 |
|---|---|
Molekularformel |
C22H28ClN3O3 |
Molekulargewicht |
417.9 g/mol |
IUPAC-Name |
2-methyl-3-phenyl-1-(2-piperidin-1-ylacetyl)-2H-quinazolin-4-one;hydrate;hydrochloride |
InChI |
InChI=1S/C22H25N3O2.ClH.H2O/c1-17-24(18-10-4-2-5-11-18)22(27)19-12-6-7-13-20(19)25(17)21(26)16-23-14-8-3-9-15-23;;/h2,4-7,10-13,17H,3,8-9,14-16H2,1H3;1H;1H2 |
InChI-Schlüssel |
HNILUTUMKDATLF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1N(C(=O)C2=CC=CC=C2N1C(=O)CN3CCCCC3)C4=CC=CC=C4.O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


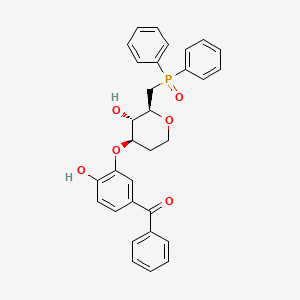
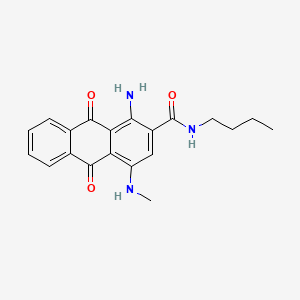
![Tert-butyl (8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)carbamate](/img/structure/B13738397.png)
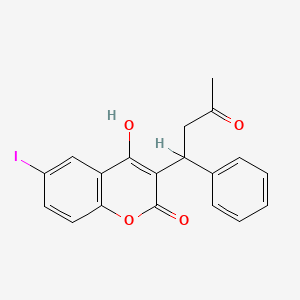
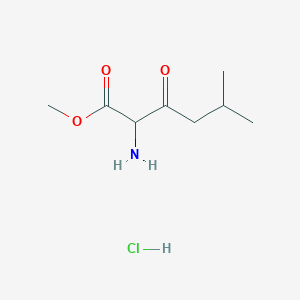
![1-[1-(phenylsulfonyl)-1H-pyrrol-3-yl]ethan-1-one oxime](/img/structure/B13738413.png)
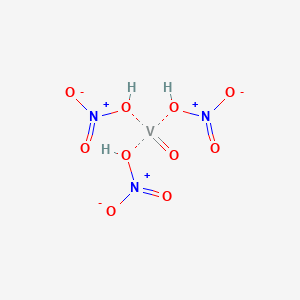
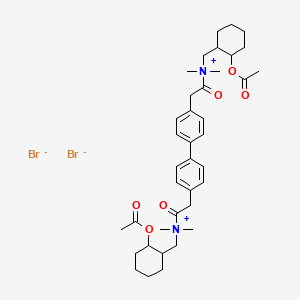
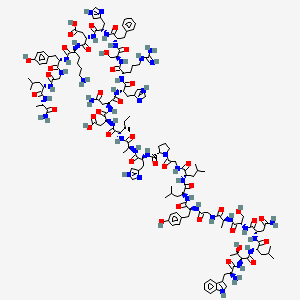
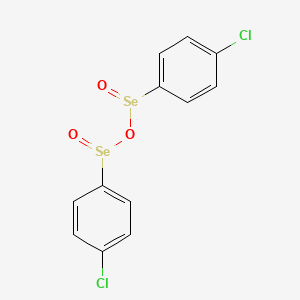
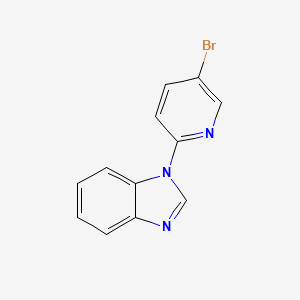
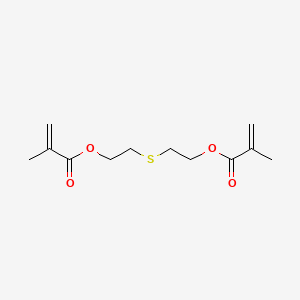
![4-cyclohexyl-N-[2-[2-(4-cyclohexylbutylamino)ethylsulfonylsulfanyl]ethyl]butan-1-amine;hydrochloride](/img/structure/B13738454.png)

